Quinoline-3-carbonyl Chloride
Overview
Description
Quinoline-3-carbonyl Chloride is an organic compound belonging to the quinoline family It is characterized by the presence of a carbonyl chloride group attached to the third position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-3-carbonyl Chloride typically involves the chlorination of quinoline-3-carboxylic acid. One common method is the reaction of quinoline-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of this compound along with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
Quinoline-3-carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to quinoline-3-carboxaldehyde or quinoline-3-methanol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Quinoline-3-carboxaldehyde: Formed through reduction.
Quinoline-3-carboxylic acid: Formed through oxidation.
Scientific Research Applications
Quinoline-3-carbonyl Chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Material Science: Used in the preparation of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed in the synthesis of fluorescent probes and dyes for imaging and diagnostic purposes.
Industrial Chemistry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Quinoline-3-carbonyl Chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to produce a wide range of derivatives with diverse biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carbonyl Chloride: Similar structure but with the carbonyl chloride group at the second position.
Quinoline-4-carbonyl Chloride: Carbonyl chloride group at the fourth position.
2-Chloroquinoline-3-carbaldehyde: Contains a chloro group at the second position and an aldehyde group at the third position.
Uniqueness
Quinoline-3-carbonyl Chloride is unique due to its specific reactivity profile and the position of the carbonyl chloride group, which influences its chemical behavior and the types of derivatives that can be synthesized. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and advanced materials .
Biological Activity
Quinoline-3-carbonyl chloride, a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the carbonyl chloride functional group, allows it to participate in various chemical reactions, leading to the synthesis of numerous biologically active compounds. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is synthesized primarily through the chlorination of quinoline-3-carboxylic acid using thionyl chloride (SOCl₂). This reaction yields the carbonyl chloride while releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The compound is known for its electrophilic nature due to the carbonyl chloride group, which makes it reactive towards nucleophiles like amines and alcohols .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound and its derivatives. A series of hydrazide-hydrazone derivatives synthesized from quinoline-3-carboxylic acid exhibited low to moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing comparable efficacy to gentamicin .
Table 1: Antibacterial Activity of Quinoline Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | Comparison |
---|---|---|---|
Compound 9 | S. aureus | 13.5 ± 0.5 | Gentamicin |
Compound 13 | E. coli | 12.0 ± 0.5 | Gentamicin |
Phthalimide Derivative | S. aureus | 14.2 ± 0.6 | Higher than gentamicin |
Anti-inflammatory Properties
In a study assessing various quinoline derivatives, including this compound, compounds demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. Notably, these compounds exhibited lower cytotoxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Table 2: Anti-inflammatory Activity of Quinoline Derivatives
Compound | IC50 (µM) | Comparison |
---|---|---|
This compound | 25 ± 2 | Indomethacin (30 ± 3) |
Quinoline-4-carboxylic acid | 20 ± 1 | Indomethacin (30 ± 3) |
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study highlighted its selective cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism was proposed to involve chelation with divalent metals and interaction with DNA minor grooves .
Table 3: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 | 15 ± 1 |
Quinoline-2-carboxylic acid | HeLa | 10 ± 1 |
The biological activity of this compound can be attributed to its reactivity with biological nucleophiles. The electrophilic carbonyl chloride group facilitates the formation of covalent bonds with nucleophiles such as amino acids and proteins, potentially leading to alterations in cellular functions and signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation of a series of quinoline derivatives demonstrated that modifications at the carbonyl position significantly influenced antibacterial activity, suggesting a structure-activity relationship that could guide future drug development .
- In Silico Studies on Anticancer Potential : Computational studies indicated that certain quinoline derivatives exhibit strong binding affinities to DNA, supporting their potential as chemotherapeutic agents by disrupting DNA replication in cancer cells .
Properties
IUPAC Name |
quinoline-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUSZIQSLZBZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452549 | |
Record name | Quinoline-3-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84741-86-6 | |
Record name | Quinoline-3-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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